molecular formula C7H10ClN3OS B1490022 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole CAS No. 1692685-19-0

3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole

Cat. No.: B1490022
CAS No.: 1692685-19-0
M. Wt: 219.69 g/mol
InChI Key: FKVQAQWXFGQBII-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,2,5-thiadiazole core, a heterocyclic scaffold recognized for its significant role in biologically active molecules . The structure is functionalized with a chlorine atom, which serves as a reactive handle for further synthetic elaboration, and a 3-methoxypyrrolidine group, which can influence the molecule's physicochemical properties and its interaction with biological targets. The 1,2,5-thiadiazole moiety is a known bioisostere for other aromatic systems, such as pyrimidine, and its incorporation into molecular frameworks is a common strategy to modulate properties like solubility, metabolic stability, and binding affinity . This makes derivatives of this scaffold valuable for constructing novel compounds for pharmacological screening. While the specific biological profile of this compound requires investigation by qualified researchers, analogous thiadiazole derivatives have been explored for a wide spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . Its primary research value lies in its potential as a key building block for the synthesis of more complex molecules aimed at probing biological pathways and developing new therapeutic agents. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVQAQWXFGQBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN3SC_8H_{10}ClN_3S, with a molecular weight of approximately 201.70 g/mol. The presence of the thiadiazole ring contributes to its electron-deficient nature, which is crucial for its biological interactions.

Anticancer Activity

Research has indicated that derivatives of 1,2,5-thiadiazole exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and tested their cytotoxicity against different cancer cell lines using the CCK-8 assay. Notably, compounds containing the thiadiazole ring showed moderate to high inhibitory effects on cell proliferation.

CompoundCell Line TestedIC50 Value (µM)
Compound AA549 (Lung)12.5
Compound BHeLa (Cervical)15.0
Compound CSMMC-7721 (Liver)10.0

These findings suggest that this compound could serve as a lead compound for further anticancer drug development .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A recent study focused on the antibacterial activity of synthesized compounds against various strains of bacteria. The results indicated that certain thiadiazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Antiviral Activity

In the context of viral infections, some studies have explored the efficacy of thiadiazole derivatives against viruses such as HBV and SARS-CoV-2. For instance, in silico studies demonstrated that certain derivatives exhibited promising binding affinities to viral proteins essential for replication.

Case Studies

  • Anti-Alzheimer's Activity : A study evaluated several thiadiazole derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds derived from the thiadiazole scaffold showed significant inhibition compared to standard drugs like donepezil .
  • Anti-Tuberculosis Activity : Thiadiazole derivatives were tested against multidrug-resistant strains of Mycobacterium tuberculosis. Some compounds demonstrated high potency with IC50 values lower than those of existing treatments .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is in the development of antimicrobial agents. Thiadiazole derivatives have been shown to exhibit substantial antibacterial and antifungal activities. For instance, a study synthesized various thiadiazole derivatives and evaluated their efficacy against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

  • Organisms Tested :
    • Gram-positive : Staphylococcus aureus and Bacillus cereus
    • Gram-negative : Escherichia coli and Pseudomonas aeruginosa
    • Fungi : Aspergillus niger and Aspergillus fumigatus
  • Methodology : The compounds were assessed using the paper disc diffusion method to determine their Minimum Inhibitory Concentration (MIC).
  • Results : The synthesized thiadiazole derivatives displayed significant antibacterial activity with MIC values ranging from 7.8μg/mL7.8\,\mu g/mL to 15.6μg/mL15.6\,\mu g/mL, indicating their potential as effective antimicrobial agents .

Anticancer Properties

Recent studies have also highlighted the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study: Antitumoral Activity

  • Mechanism of Action : Research indicates that structural variations in thiadiazole derivatives can modulate their biological properties, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell division.
  • In Vitro Studies : Various derivatives were tested against different cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.
  • Findings : These studies suggest that modifications in the chemical structure of thiadiazoles can enhance their anticancer efficacy .

Neuroprotective Effects

There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases.

Research Insights

  • Mechanism : The neuroprotective effects are hypothesized to be linked to the modulation of oxidative stress and inflammation pathways.
  • Experimental Models : In vitro studies using neuronal cell lines have demonstrated that certain thiadiazole derivatives can protect against neurotoxic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

StepReagentsConditionsYield
1Thiosemicarbazide + Acid ChlorideRefluxHigh
2Reaction with Pyrrolidine DerivativeStirring at Room TemperatureModerate
3Chlorination StepCold Reaction ConditionsHigh

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Key analogs of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole include:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole Pyridinyl (aromatic) 197.64–197.65 High π-π stacking potential; moderate solubility in polar solvents
3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Morpholino and tert-butylamino ~380 (estimated) Hydrophilic due to ether and hydroxyl groups; intermediate in Timolol synthesis
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride Piperazinyl ~290 (estimated) High solubility in water; used in mRNA delivery systems for autoimmune therapies
Target Compound 3-Methoxypyrrolidinyl ~230 (estimated) Balanced lipophilicity/hydrophilicity; potential CNS activity due to pyrrolidine

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The pyridinyl analog (aromatic) exhibits stronger π-π interactions, favoring solid-state stability, while aliphatic substituents like morpholino or methoxypyrrolidine enhance solubility in aqueous media .
  • Electronic Effects : The electron-donating methoxy group in the target compound may reduce the electron deficiency of the thiadiazole ring compared to the electron-withdrawing pyridinyl group, altering reactivity in substitution reactions .

Preparation Methods

Step 1: Formation of 3-Chloro-1,2,5-thiadiazole

The foundational step involves synthesizing 3-chloro-1,2,5-thiadiazole, which can be achieved through chlorination of thiadiazole precursors:

  • Method: React thiadiazole derivatives with sulfur monochloride (S₂Cl₂ or SOCl₂) in an inert organic solvent such as dimethylformamide (DMF) or benzene at controlled temperatures (0–85°C) for 1–20 hours.
  • Reaction:
    $$
    \text{Thiadiazole} + \text{Sulfur monochloride} \rightarrow \text{3-Chloro-1,2,5-thiadiazole}
    $$
  • Notes: The process is sensitive to temperature and molar ratios, with excess sulfur monochloride favoring complete chlorination.

Step 2: Nucleophilic Substitution with 3-Methoxypyrrolidine

  • Method: React 3-chloro-1,2,5-thiadiazole with 3-methoxypyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the 4-position.

  • Reaction conditions:

    • Temperature: 50–80°C
    • Time: 12–24 hours
    • Solvent: DMF or THF
    • Base: Potassium carbonate or sodium hydride
  • Reaction scheme:
    $$
    \text{3-Chloro-1,2,5-thiadiazole} + \text{3-methoxypyrrolidine} \rightarrow \text{3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole}
    $$

Hydrocarbonylation and Alkoxy Substitution Pathway

Method:

Following the approach used for related compounds, the synthesis can involve hydrocarbonylation of 3-chloro-1,2,5-thiadiazole derivatives:

  • React 3-chloro-4-hydroxy-1,2,5-thiadiazole with 3-methoxypyrrolidine in the presence of a base and a suitable solvent (e.g., DMF or toluene) under reflux conditions.

  • Reaction conditions:

    • Temperature: 55–90°C
    • Molar excess of the pyrrolidine derivative (1.5–2 equivalents)
    • Use of catalysts or additives (e.g., alkali metal iodides) to enhance substitution efficiency.
  • Outcome:
    The hydroxyl group at the 4-position is replaced by the pyrrolidinyl moiety, yielding the target compound.

Preparation via Multi-step Synthesis Involving Intermediates

Step 1: Synthesis of 4-Hydroxy-1,2,5-thiadiazole

  • React cyanoformamide with sulfur monochloride in DMF at 0–60°C to produce 4-hydroxy-1,2,5-thiadiazole .

Step 2: Alkylation with 3-Methoxypyrrolidine

  • The hydroxy group is then alkylated using 3-methoxypyrrolidine in the presence of a base (e.g., sodium hydride) in an aprotic solvent, converting the hydroxyl to the pyrrolidinyl substituent.

Step 3: Chlorination

  • The intermediate is chlorinated at the 3-position using sulfur dichloride or sulfur monochloride, completing the synthesis of the target compound.

Data Table Summarizing Preparation Methods

Method Starting Materials Reagents & Conditions Key Features Advantages
Chlorination & Nucleophilic Substitution Thiadiazole derivatives, 3-methoxypyrrolidine Sulfur monochloride, DMF, 50–80°C, 12–24 hrs Direct substitution at 4-position Straightforward, high yield potential
Hydrocarbonylation & Alkoxy Substitution 3-chloro-4-hydroxy-1,2,5-thiadiazole 3-methoxypyrrolidine, base, reflux Hydroxy group replaced by pyrrolidinyl Suitable for sensitive functional groups
Multi-step Synthesis via Intermediates Cyanoformamide, sulfur monochloride, 3-methoxypyrrolidine Sequential reactions, chlorination Stepwise control, high purity Flexibility in functionalization

Research Findings and Notes

  • The synthesis of thiadiazole derivatives often employs sulfur monochloride or sulfur dichloride for chlorination, with reaction conditions tailored to optimize yield and purity.

  • Alkoxy and amino substitutions at the 4-position are typically achieved via nucleophilic substitution, facilitated by bases and polar aprotic solvents.

  • The hydrocarbonylation approach offers an alternative route, especially when introducing alkoxy groups, with reaction conditions involving acid-binding agents and elevated temperatures.

  • The choice of method depends on the desired purity, yield, and available starting materials, with multi-step approaches providing flexibility for complex derivatives.

Q & A

Q. Performance Metrics :

ParameterTarget Value
PCE (Power Conversion Efficiency)>8% (theoretical)
Hole Mobility10⁻⁴–10⁻³ cm²/V·s

Advanced: How to analyze regioselectivity in further functionalization reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : Use molecular electrostatic potential (MEP) maps from DFT to predict attack sites. The C4 position (adjacent to Cl) is more electron-deficient, favoring nitration or halogenation .
  • Experimental Validation :
    • LC-MS Monitoring : Track reaction intermediates (e.g., nitro intermediates at m/z 276.1).
    • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to confirm mechanisms .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard Codes : Xi (Irritant) – handle with nitrile gloves and PPE .
  • Storage : -20°C under argon to prevent hydrolysis of the thiadiazole ring.
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
Reactant of Route 2
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3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole

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